molecular formula C10H18O2 B6152050 3-(cyclopentyloxy)-2,2-dimethylpropanal CAS No. 38216-91-0

3-(cyclopentyloxy)-2,2-dimethylpropanal

Cat. No.: B6152050
CAS No.: 38216-91-0
M. Wt: 170.2
InChI Key:
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Description

3-(cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by a cyclopentyloxy group attached to a 2,2-dimethylpropanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid.

    Reduction: 3-(cyclopentyloxy)-2,2-dimethylpropanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclopentyloxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentyloxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclopentyloxy)-2,2-dimethylpropanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(cyclopentyloxy)-2,2-dimethylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

3-(cyclopentyloxy)-2,2-dimethylpropanal is unique due to the presence of both the cyclopentyloxy group and the aldehyde group, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

38216-91-0

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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